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molecular formula C11H10N2S B8759922 4-(2-pyridinylthio)benzenamine CAS No. 70991-08-1

4-(2-pyridinylthio)benzenamine

Cat. No. B8759922
M. Wt: 202.28 g/mol
InChI Key: RZQCPVGWFDJQMU-UHFFFAOYSA-N
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Patent
US05624937

Procedure details

4-Aminothiophenol (0.065 moles, 8.1 g) in 275 ml DMF was stirred at room temperature for 1 hr with sodium hydride (0.065 moles previously washed with hexane). 2-Chloropyridine (0.06 moles, 6.8 g) was added and the reaction mixture was stirred for 6 hr. An additional 5.2 g of 4-aminothiophenol was added and the reaction stirred at room temperature for 16 hr. Water was added and the product extracted with ethyl acetate. The solution was washed thoroughly with water, dried over sodium sulfate and concentrated. The product was purified by HPLC over silica gel eluted with 30% ethyl acetate/hexane to yield 2-(4-aminophenylthio)pyridine 1.2 g, 10%. Mass spec (FD) 202. Calculated for C11H10N2S: C, 65.32; H, 4.98, N, 13.85 Found: C, 65.23; H, 5.09; N, 13.63.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[H-].[Na+].Cl[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.O>CN(C=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
275 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.8 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
previously washed with hexane)
STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for 16 hr
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate
WASH
Type
WASH
Details
The solution was washed thoroughly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by HPLC over silica gel
WASH
Type
WASH
Details
eluted with 30% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)SC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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